- Hydroxyl- and Halogen-containing Chalcones for the Inhibition of LPS-stimulated ROS Production in RAW 264.7 Macrophages: Design, Synthesis and Structure-Activity Relationship Study, Bulletin of the Korean Chemical Society, 2019, 40(7), 729-734

Cas no 956-02-5 (4'-Chlorochalcone)

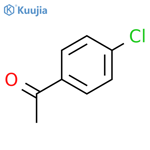

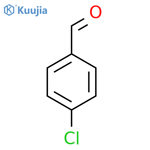

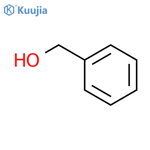

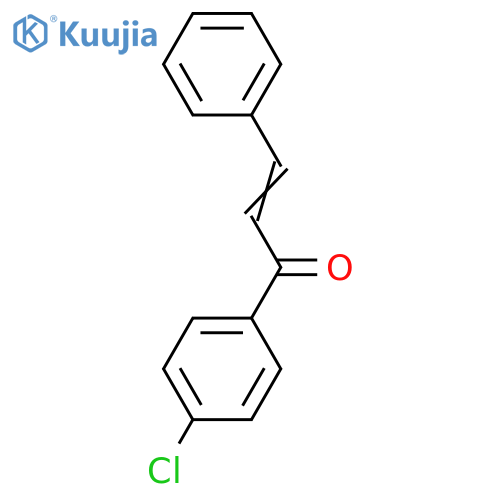

4'-Chlorochalcone structure

Nombre del producto:4'-Chlorochalcone

4'-Chlorochalcone Propiedades químicas y físicas

Nombre e identificación

-

- 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one

- BENZILIDENE-4-CHLOROACETOPHENONE

- (E)-1-(4-CHLOROPHENYL)-3-PHENYLPROP-2-EN-1-ONE

- 1-(4-CHLOROPHENYL)-3-PHENYL-2-PROPEN-1-ONE

- 4'-CHLOROCHALCONE: Benzylidene(4-chloroacetophenone) Ketone, p-chlorophenyl styryl

- 4'-Chlorochalcone

- 2-Benzal-4'-chloroacetophenone

- 2-Benzylidene-4'-chloroacetophenone

- (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

- Chalcone, 4'-chloro-

- 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-

- Ketone, p-chlorophenyl styryl

- Benzylidene p-chloroacetophenone

- 4'-Chlorchalkon

- (E)-4'-Chlorochalcone

- HIINIOLNGCQCSM-IZZDOVSWSA-N

- SBB055391

- BBL003612

- 4345AF

- STK868560

- RSC004702

- Propenone, 1-(4-chlorophenyl)

- 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (ACI)

- Chalcone, 4′-chloro- (6CI, 7CI, 8CI)

- 1-(4-Chlorophenyl)-3-phenyl-2-propylene-1-ketone

- 4-Chlorophenyl styryl ketone

- 4′-Chlorochalcone

- NSC 39788

- p-Chlorophenyl styryl ketone

- 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-, (2E)-

- DTXSID301313946

- 22966-22-9

- AKOS001483156

- (2E)-1-(4-Chlorophenyl)-3-phenyl-2-propene-1-one

- MFCD00016343

- (E)-1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one

- 956-02-5

- LS-14366

- trans-4a(2)-Chlorochalcone

- CS-0116756

- N10378

- Z46033266

- CHEMBL227561

- Propenone, 1-(4-chlorophenyl)-3-phenyl-

- EN300-222020

- SCHEMBL196424

- 3N-001

-

- MDL: MFCD00016343

- Renchi: 1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H

- Clave inchi: HIINIOLNGCQCSM-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC(Cl)=CC=1)C=CC1C=CC=CC=1

- Brn: 642281

Atributos calculados

- Calidad precisa: 242.05000

- Masa isotópica única: 242.05

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 3

- Complejidad: 271

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 1

- Carga superficial: 0

- Xlogp3: 3.7

- Superficie del Polo topológico: 17.1

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.202 g/cm3

- Punto de fusión: 95.0 and le 99.0 deg-C

- Punto de ebullición: 386.8 °C at 760 mmHg

- Punto de inflamación: 212 °C

- índice de refracción: 1.632

- PSA: 17.07000

- Logp: 4.23610

- Disolución: Not determined

- Lambda Max: 310(EtOH)(lit.)

4'-Chlorochalcone Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: 26-37

- Rtecs:UD5572990

-

Señalización de mercancías peligrosas:

4'-Chlorochalcone Datos Aduaneros

- Código HS:2914700090

- Datos Aduaneros:

China Customs Code:

2914700090Overview:

2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-Chlorochalcone PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187396-100g |

1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one |

956-02-5 | 98% | 100g |

¥701.00 | 2024-04-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-226862-25 g |

4'-Chlorochalcone, |

956-02-5 | 25g |

¥684.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187396-25g |

1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one |

956-02-5 | 98% | 25g |

¥189.00 | 2024-04-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870819-5g |

4'-Chlorochalcone |

956-02-5 | 98% | 5g |

¥136.00 | 2022-09-02 | |

| TRC | C382208-100mg |

4'-Chlorochalcone |

956-02-5 | 100mg |

$ 75.00 | 2023-09-08 | ||

| Fluorochem | 011129-1g |

4'-Chlorochalcone |

956-02-5 | 95% | 1g |

£16.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153804-25G |

4'-Chlorochalcone |

956-02-5 | >98.0%(HPLC) | 25g |

¥228.90 | 2023-09-03 | |

| Chemenu | CM277067-25g |

1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one |

956-02-5 | 95% | 25g |

$234 | 2021-06-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870819-25g |

4'-Chlorochalcone |

956-02-5 | 98% | 25g |

¥398.00 | 2022-09-02 | |

| Fluorochem | 011129-250g |

4'-Chlorochalcone |

956-02-5 | 95% | 250g |

£270.00 | 2022-03-01 |

4'-Chlorochalcone Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 24 h, 25 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ; 30 min, 55 °C

Referencia

- Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction, Phosphorus, 2013, 188(12), 1778-1791

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 30 - 60 min, rt

Referencia

- Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives, International Journal of Pharmacy and Pharmaceutical Research, 2018, 13(3), 112-119

Métodos de producción 4

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ; 10 h, 100 °C

Referencia

- Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light, ACS Catalysis, 2020, 10(6), 3640-3649

Métodos de producción 6

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 15 - 30 s, heated

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Microwave induced synthesis and antifungal activities of some chloro/bromo substituted chalcones, International Journal of Green and Herbal Chemistry, 2012, 1(3), 264-270

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, rt; overnight, rt

Referencia

- A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-ols, Journal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348

Métodos de producción 9

Métodos de producción 10

Métodos de producción 11

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 6 h, rt

Referencia

- Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion, Journal of Medicinal Chemistry, 2011, 54(16), 5660-5670

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referencia

- Synthesis of Optically Active Helical Poly(phenylacetylene)s Bearing Oligopeptide Pendants and Their Use as Polymeric Organocatalysts for Asymmetric Epoxidation, Macromolecules (Washington, 2007, 40(19), 6783-6785

Métodos de producción 14

Métodos de producción 15

Métodos de producción 16

Métodos de producción 17

Métodos de producción 18

Condiciones de reacción

1.1 Solvents: Ethanol ; 10 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

Referencia

- Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole catalyzed by vitamin B1 and its fluorescence properties, Research on Chemical Intermediates, 2022, 48(3), 983-1001

Métodos de producción 19

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 -

1.2 -

Referencia

- Tandem addition of α-lithiomethanephosphonate to nitriles. N-Acylation: a convenient route to enamine phosphonates, Bulletin of the Korean Chemical Society, 1990, 11(6), 473-4

4'-Chlorochalcone Raw materials

- 1-(4-chlorophenyl)ethan-1-one

- Benzyl alcohol

- 4-Chlorobenzaldehyde

- Phosphonic acid, [2-(4-chlorophenyl)-2-[(2,2-dimethyl-1-oxopropyl)amino]ethenyl]-, diethyl ester

- Acetophenone

- Benzaldehyde

4'-Chlorochalcone Preparation Products

4'-Chlorochalcone Literatura relevante

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Lineales 1,3-difenilpropanoides Retrocloronas

- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas Lineales 1,3-difenilpropanoides Chalconas y dihidrochalconas Retrocloronas

- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona

956-02-5 (4'-Chlorochalcone) Productos relacionados

- 1806504-79-9(3-Bromo-1-(3,4-dicarboxyphenyl)propan-2-one)

- 2133291-65-1(rac-(1R,2S)-2-(furan-3-yl)cyclopropan-1-amine)

- 1804129-94-9(4-Isoxazolecarboxylic acid, 3-(1-amino-1-methylethyl)-, methyl ester)

- 2549065-09-8(1-(benzenesulfonyl)-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine)

- 203932-90-5(2-azidobenzene-1-sulfonyl chloride)

- 1805326-62-8(3-Amino-6-chloro-4-(difluoromethyl)-2-methylpyridine)

- 1040064-49-0(2-(4-bromo-2-formylphenoxy)-N-methylpropanamide)

- 72546-09-9(3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-)

- 946358-62-9(2-ethoxy-5-(propan-2-yl)-N-{4-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 1448033-81-5(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(2,3-dimethylphenyl)ethanediamide)

Proveedores recomendados

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Zouping Mingyuan Import and Export Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Heyuan Broad Spectrum Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos